
Acetamide, N-(4-(((4-(((4,6-dimethyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(((4-(((4,6-dimethyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyrimidine, tetrazole, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((4-(((4,6-dimethyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine and tetrazole intermediates, followed by their coupling with the sulfonyl and phenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and phenyl rings.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its multiple functional groups make it a versatile tool for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(((4-(((4,6-dimethyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-aminophenyl)-: This compound has a similar acetamide linkage but lacks the pyrimidine and tetrazole groups.
Acetamide, N-(2,4-dimethylphenyl)-: This compound has a similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of Acetamide, N-(4-(((4-(((4,6-dimethyl-2-pyrimidinyl)(2-(1H-tetrazol-5-yl)ethyl)amino)sulfonyl)phenyl)imino)methyl)phenyl)- lies in its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound with a wide range of applications in different fields.
Propriétés
| 78311-83-8 | |
Formule moléculaire |
C24H25N9O3S |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)-[2-(2H-tetrazol-5-yl)ethyl]sulfamoyl]phenyl]iminomethyl]phenyl]acetamide |
InChI |
InChI=1S/C24H25N9O3S/c1-16-14-17(2)27-24(26-16)33(13-12-23-29-31-32-30-23)37(35,36)22-10-8-20(9-11-22)25-15-19-4-6-21(7-5-19)28-18(3)34/h4-11,14-15H,12-13H2,1-3H3,(H,28,34)(H,29,30,31,32) |
Clé InChI |
OLWPYXFFUVXZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

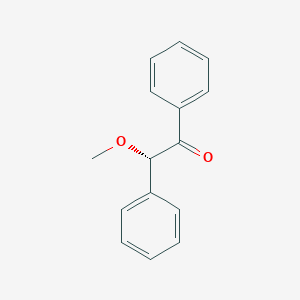
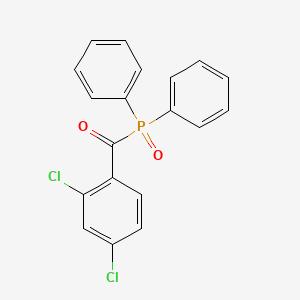

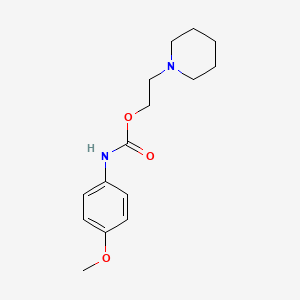

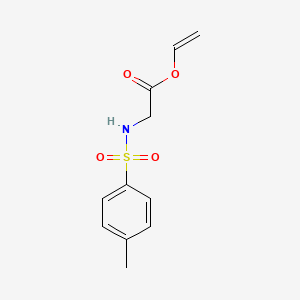


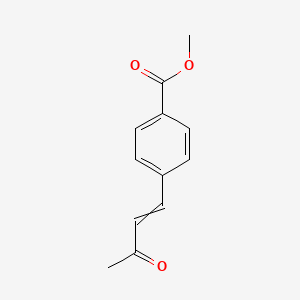
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
